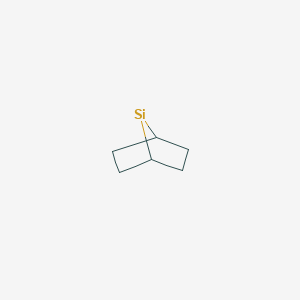
7-Silanorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the PubChem CID 67601 is known as Rescalure. It is a natural insecticide primarily used for controlling the California red scale (Aonidiella aurantii) by disrupting their mating process. Rescalure is a semiochemical, specifically a pheromone, which is naturally derived from the female adults of the California red scale .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rescalure can be synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the following steps:
Condensation Reaction: The initial step involves the condensation of specific organic molecules to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form a cyclic structure.
Grignard Reaction: The cyclic compound is then subjected to a Grignard reaction, which involves the addition of a Grignard reagent to form a new carbon-carbon bond.
Resolution: The final step involves the resolution of the compound to obtain the desired isomeric form of Rescalure.
Industrial Production Methods
Industrial production of Rescalure involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized to ensure high yield and purity of the final product. The production is carried out in controlled environments to maintain the quality and efficacy of the insecticide .
Analyse Des Réactions Chimiques
Types of Reactions
Rescalure undergoes various types of chemical reactions, including:
Oxidation: Rescalure can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Rescalure can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Rescalure has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies involving pheromones and semiochemicals.
Biology: Rescalure is studied for its role in insect behavior and mating disruption.
Medicine: Research is being conducted to explore its potential use in developing new insecticides with minimal environmental impact.
Industry: It is used in the agricultural industry for pest control in orchard crops and citrus farming
Mécanisme D'action
Rescalure exerts its effects by mimicking the natural pheromones of the California red scale. It disrupts the mating process by confusing the male insects, preventing them from locating the females. This leads to a reduction in the population of the pest over time. The molecular targets involved include the olfactory receptors of the male insects, which are responsible for detecting the pheromones .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-9-Dodecenyl Acetate: Another pheromone used for pest control.
(Z)-11-Tetradecenyl Acetate: Commonly used in mating disruption for various insect pests.
(E,E)-8,10-Dodecadien-1-ol: Used in integrated pest management programs
Uniqueness of Rescalure
Rescalure is unique due to its specific action on the California red scale. Its ability to disrupt mating without causing harm to other beneficial insects makes it an environmentally friendly option for pest control. Additionally, its natural origin and high efficacy further distinguish it from other synthetic insecticides .
Propriétés
Numéro CAS |
328-56-3 |
|---|---|
Formule moléculaire |
C6H10Si |
Poids moléculaire |
110.23 g/mol |
InChI |
InChI=1S/C6H10Si/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 |
Clé InChI |
TYGLYVFHLGRRAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1[Si]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


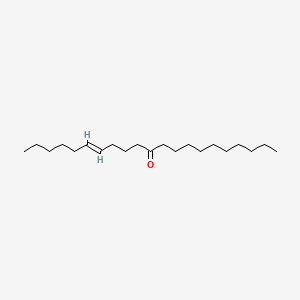
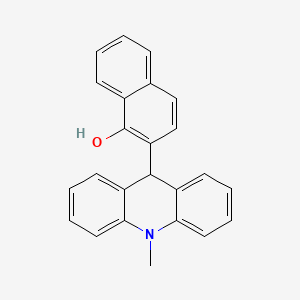
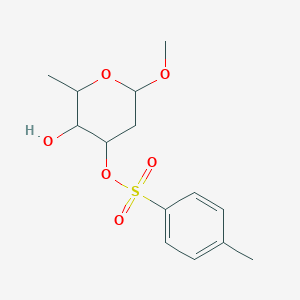
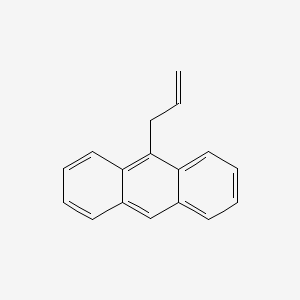
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
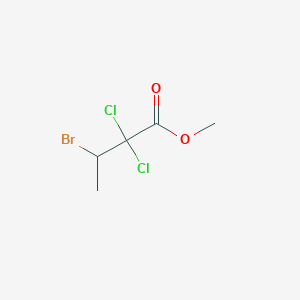
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

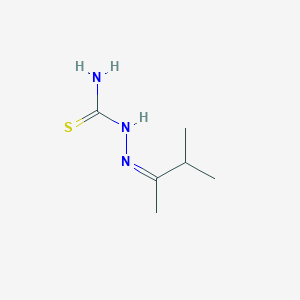
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
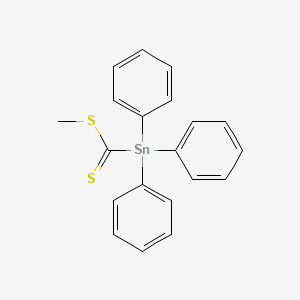
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
